ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a molecular formula of C18H18Cl2N2O3. This compound is characterized by its pyran ring structure, which is substituted with various functional groups, including amino, cyano, and carboxylate groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives with the cyano group converted to an amino group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of functional groups like the amino and cyano groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate: Similar structure but with a propyl group instead of a phenyl group.
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H16Cl2N2O3 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-2-27-21(26)18-17(13-8-9-15(22)16(23)10-13)14(11-24)20(25)28-19(18)12-6-4-3-5-7-12/h3-10,17H,2,25H2,1H3 |
InChI Key |
IPACQYXRULMJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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